

Application Note: Synthesis of Adiponitrile from **cis-1,4-dichloro-2-butene**

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Compound of Interest

Compound Name: *cis-1,4-Dichloro-2-butene*

Cat. No.: B023561

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Abstract

This document provides a detailed protocol for the synthesis of adiponitrile, a key intermediate in the production of nylon 6,6, starting from **cis-1,4-dichloro-2-butene**. The synthesis is a two-step process involving an initial cyanation reaction to form 1,4-dicyano-2-butene, followed by a catalytic hydrogenation to yield the final product, adiponitrile. This application note is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development, offering comprehensive methodologies, data presentation, and process visualization.

Introduction

Adiponitrile (ADN), or 1,4-dicyanobutane, is a critical industrial chemical primarily used as a precursor for the synthesis of hexamethylenediamine, a monomer for the production of nylon 6,6.[1] One established method for adiponitrile production is the indirect hydrocyanation of butadiene, which proceeds through a 1,4-dichloro-2-butene intermediate.[2] This note details the subsequent conversion of **cis-1,4-dichloro-2-butene** to adiponitrile.

The overall synthesis pathway is as follows:

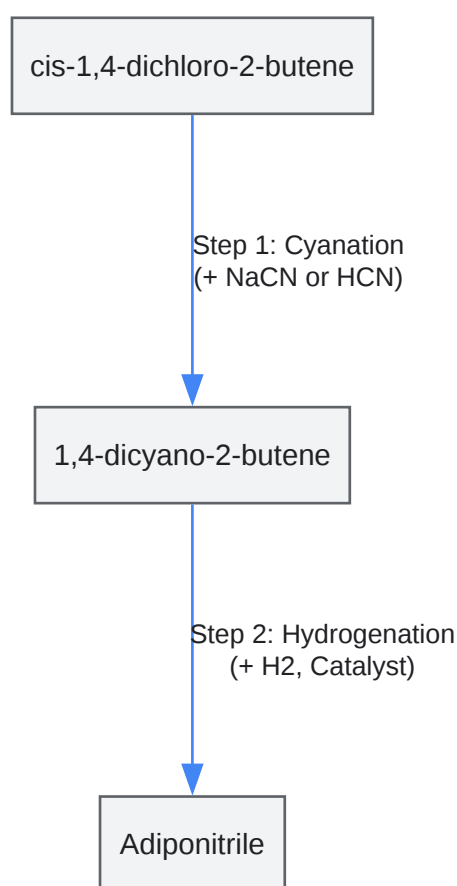
- Cyanation: The conversion of **cis-1,4-dichloro-2-butene** to 1,4-dicyano-2-butene via nucleophilic substitution with a cyanide source.

- Hydrogenation: The saturation of the carbon-carbon double bond and reduction of the nitrile groups of 1,4-dicyano-2-butene to form adiponitrile.

This document outlines two distinct protocols for the initial cyanation step, followed by a general protocol for the hydrogenation step.

Chemical Reaction Pathway

The synthesis proceeds in two main steps, as illustrated in the diagram below.



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Caption: Overall reaction scheme for the synthesis of adiponitrile.

Experimental Protocols

This intermediate can be synthesized from **cis-1,4-dichloro-2-butene** using either an alkali metal cyanide or hydrogen cyanide. Both cis- and trans-isomers of 1,4-dichloro-2-butene, as

well as 3,4-dichloro-1-butene, will yield the same 1,4-dicyano-2-butene product due to allylic rearrangement.[2][3][4]

Protocol 1: Cyanation using Sodium Cyanide and a Phase-Transfer Catalyst

This method utilizes a phase-transfer catalyst to facilitate the reaction between the organic-soluble dichlorobutene and the aqueous cyanide solution, which can lead to increased yields and reduced reaction times.[3]

Materials:

- **cis-1,4-dichloro-2-butene**
- Sodium cyanide (NaCN)
- Benzyltriethylammonium chloride (Phase-Transfer Catalyst)[3]
- Water (H₂O)
- Organic Solvent (e.g., Dichloromethane)

Procedure:

- Prepare an aqueous solution of sodium cyanide.
- In a reaction vessel equipped with a stirrer and reflux condenser, add the organic solvent, **cis-1,4-dichloro-2-butene**, and the phase-transfer catalyst.
- Heat the organic mixture and add the aqueous sodium cyanide solution dropwise with vigorous stirring.
- Maintain the reaction temperature at approximately 80°C and continue stirring until the reaction is complete (monitored by GC or TLC).[2]
- After completion, cool the mixture and separate the organic and aqueous layers.
- Wash the organic layer with water and then with brine.

- Dry the organic layer over anhydrous sodium sulfate.
- Remove the solvent under reduced pressure to yield crude 1,4-dicyano-2-butene.
- Purify the crude product by recrystallization or distillation.

Protocol 2: Cyanation using Hydrogen Cyanide with a Hydrogen Chloride Acceptor

This protocol uses hydrogen cyanide directly but requires a base to neutralize the HCl byproduct, preventing undesirable side reactions.[\[3\]](#)[\[4\]](#)

Materials:

- **cis-1,4-dichloro-2-butene**
- Hydrogen cyanide (HCN)
- Calcium carbonate (CaCO_3) as a hydrogen chloride acceptor[\[4\]](#)
- Cuprous chloride (CuCl) as a catalyst[\[5\]](#)
- Solvent: Anhydrous ethylene glycol monomethyl ether[\[4\]](#)

Procedure:

- In a pressure-rated reaction vessel, charge the solvent, calcium carbonate, and cuprous chloride.
- Add **cis-1,4-dichloro-2-butene** to the mixture.
- Carefully add 2 to 10 moles of hydrogen cyanide per mole of dichlorobutene.[\[4\]](#)
- Seal the vessel and heat the mixture to a temperature between 50°C and 150°C under autogenous pressure.[\[4\]](#)
- Maintain the reaction conditions with stirring until completion.
- Cool the reactor and vent any excess pressure.

- Filter the reaction mixture to remove calcium chloride and any unreacted calcium carbonate.
- Isolate the 1,4-dicyano-2-butene from the filtrate by distillation.

This step involves the catalytic hydrogenation of the intermediate product from Step 1.

Materials:

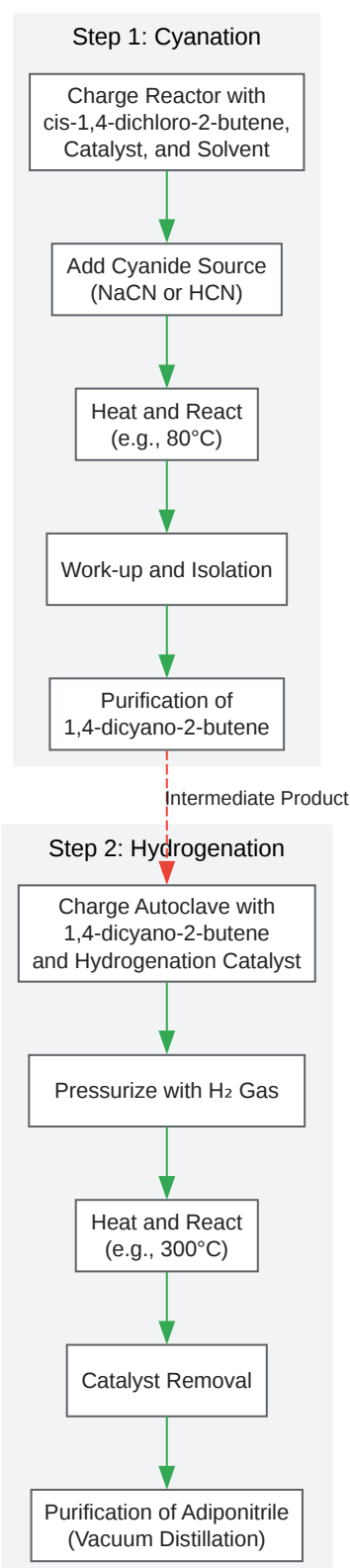
- 1,4-dicyano-2-butene (from Step 1)
- Hydrogen gas (H₂)
- Palladium (Pd) on a support (e.g., carbon) or Raney Nickel (Ni) catalyst[1][2]

Procedure:

- Place the 1,4-dicyano-2-butene and the catalyst in a high-pressure reactor (autoclave).
- Seal the reactor and purge with an inert gas (e.g., nitrogen or argon), followed by hydrogen gas.
- Pressurize the reactor with hydrogen gas.
- Heat the reactor to the desired temperature (e.g., up to 300°C for gas-phase hydrogenation with a Pd catalyst) and maintain with vigorous stirring.[2]
- Monitor the reaction progress by observing the hydrogen uptake.
- Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen.
- Filter the reaction mixture to remove the catalyst.
- The resulting liquid is crude adiponitrile, which can be purified by vacuum distillation.

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of adiponitrile from **cis-1,4-dichloro-2-butene**.



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Caption: General experimental workflow for adiponitrile synthesis.

Data Presentation

The following tables summarize the typical reaction conditions and expected outcomes for the synthesis of adiponitrile.

Table 1: Reaction Conditions and Yields for the Synthesis of 1,4-dicyano-2-butene

Parameter	Protocol 1 (NaCN)	Protocol 2 (HCN)
Cyanide Source	Sodium Cyanide (NaCN)	Hydrogen Cyanide (HCN)
Catalyst	Benzyltriethylammonium chloride	Cuprous Chloride (CuCl)
Solvent	Dichloromethane/Water	Ethylene glycol monomethyl ether
Temperature	~80°C	50 - 150°C
Pressure	Atmospheric	Autogenous
Selectivity	~95% [2]	High

Table 2: Reaction Conditions and Yields for the Hydrogenation to Adiponitrile

Parameter	Value
Starting Material	1,4-dicyano-2-butene
Catalyst	Pd on support or Raney Ni [1] [2]
Reaction Type	Gas-phase catalytic hydrogenation
Temperature	~300°C [2]
Pressure	High Pressure
Selectivity	95-97% [2]

Safety Considerations

- Toxicity: Both **cis-1,4-dichloro-2-butene** and adiponitrile are toxic.[1][6] All cyanide compounds (NaCN, HCN) are highly toxic and must be handled with extreme caution in a well-ventilated fume hood.
- Flammability: Adiponitrile is a flammable liquid.[1]
- Pressure: The hydrogenation step is performed under high pressure and requires an appropriate high-pressure reactor and safety precautions.
- Corrosivity: 1,4-dichloro-2-butene is corrosive to tissues.[7]
- Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

The synthesis of adiponitrile from **cis-1,4-dichloro-2-butene** is a robust and high-yielding process. The initial cyanation step can be adapted based on the availability of reagents and equipment, with both sodium cyanide and hydrogen cyanide providing effective routes to the 1,4-dicyano-2-butene intermediate. The subsequent hydrogenation step, typically employing a palladium or nickel catalyst, proceeds with high selectivity to afford the final adiponitrile product. Careful adherence to the outlined protocols and safety precautions is essential for the successful and safe execution of this synthesis.

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